Ethyl cyclododecylacetate
Overview
Description
Ethyl cyclododecylacetate is an ester compound formed from the reaction of cyclododecylacetic acid and ethanol. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a twelve-membered ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl cyclododecylacetate can be synthesized through the esterification of cyclododecylacetic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is often subjected to distillation to purify the ester from any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl cyclododecylacetate, like other esters, can undergo several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form cyclododecylacetic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: Cyclododecylacetic acid and ethanol.
Reduction: Cyclododecylmethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl cyclododecylacetate has several applications in scientific research:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research into its potential as a fragrance component in therapeutic products.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ethyl cyclododecylacetate in biological systems is not well-documented. as an ester, it is likely to interact with enzymes that hydrolyze esters, such as esterases. These enzymes catalyze the breakdown of the ester bond, releasing the corresponding acid and alcohol, which can then participate in various metabolic pathways.
Comparison with Similar Compounds
Ethyl acetate: A simpler ester with a pleasant aroma, commonly used as a solvent.
Methyl cyclododecylacetate: Similar structure but with a methyl group instead of an ethyl group.
Cyclododecylacetic acid: The parent acid of this compound.
Uniqueness: this compound is unique due to its twelve-membered ring structure, which imparts distinct chemical and physical properties compared to simpler esters like ethyl acetate. This large ring structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
ethyl 2-cyclododecylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-2-18-16(17)14-15-12-10-8-6-4-3-5-7-9-11-13-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLBCBLCJUKLDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCCCCCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590616 | |
Record name | Ethyl cyclododecylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93190-53-5 | |
Record name | Ethyl cyclododecylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80590616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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